1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one
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Overview
Description
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one is an organic compound belonging to the class of acetophenones It is characterized by the presence of a hydroxy group at the para position and a methyl group at the ortho position on the phenyl ring, along with a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, 4-hydroxy-2-methylphenol) and an acyl chloride (such as 3-methylbutanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: 1-(4-Oxo-2-methylphenyl)-3-methylbutan-1-one.
Reduction: 1-(4-Hydroxy-2-methylphenyl)-3-methylbutanol.
Substitution: 1-(4-Halo-2-methylphenyl)-3-methylbutan-1-one or 1-(4-Alkoxy-2-methylphenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects can include modulation of enzyme activity, alteration of cell signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-2-methoxyphenyl)-3-methylbutan-1-one: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
1-(4-Hydroxy-2-methylphenyl)ethanone: This compound has a shorter side chain, which can affect its physical properties and applications.
1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methyl groups on the phenyl ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
JOWQCLSGRMJHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)CC(C)C |
Origin of Product |
United States |
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